molecular formula C7H10N2O2 B026922 N-(5-Methylisoxazol-4-yl)propionamide CAS No. 100499-64-7

N-(5-Methylisoxazol-4-yl)propionamide

Cat. No.: B026922
CAS No.: 100499-64-7
M. Wt: 154.17 g/mol
InChI Key: ZNLWTSGIUNYWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts unique chemical properties to N-(5-methyl-4-isoxazolyl)propionamide, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-isoxazolyl)propionamide typically involves the reaction of 5-methylisoxazole with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable amine . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of N-(5-methyl-4-isoxazolyl)propionamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-isoxazolyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-4-isoxazolyl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4-isoxazolyl)propionamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

CAS No.

100499-64-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10)

InChI Key

ZNLWTSGIUNYWLW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(ON=C1)C

Canonical SMILES

CCC(=O)NC1=C(ON=C1)C

Synonyms

Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI)

Origin of Product

United States

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